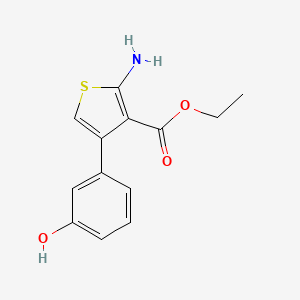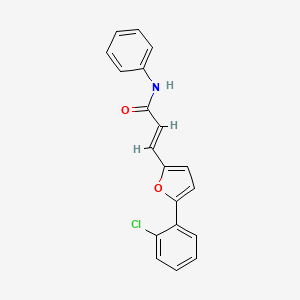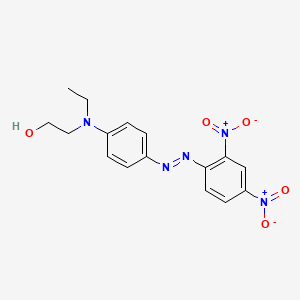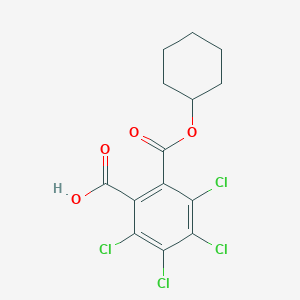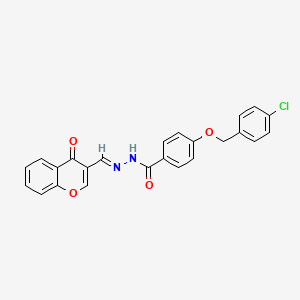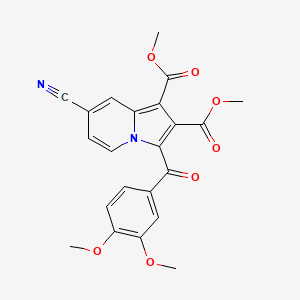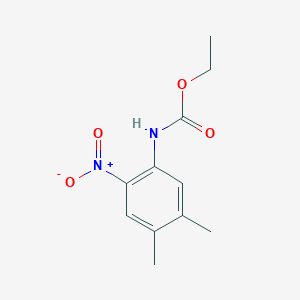
Ethyl N-(4,5-dimethyl-2-nitrophenyl)-carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(4,5-dimethyl-2-nitrophenyl)-carbamate is an organic compound with a complex structure It is characterized by the presence of an ethyl carbamate group attached to a 4,5-dimethyl-2-nitrophenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-(4,5-dimethyl-2-nitrophenyl)-carbamate typically involves the reaction of 4,5-dimethyl-2-nitrophenyl isocyanate with ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The isocyanate group reacts with the hydroxyl group of ethanol, resulting in the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-(4,5-dimethyl-2-nitrophenyl)-carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbamate group can be hydrolyzed to yield the corresponding amine and ethanol.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 4,5-dimethyl-2-aminophenyl carbamate.
Reduction: Formation of 4,5-dimethyl-2-nitroaniline and ethanol.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl N-(4,5-dimethyl-2-nitrophenyl)-carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl N-(4,5-dimethyl-2-nitrophenyl)-carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The carbamate group can also participate in covalent bonding with proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl N-(4-methyl-2-nitrophenyl)-carbamate
- Ethyl N-(5-methyl-2-nitrophenyl)-carbamate
- Ethyl N-(4,5-dimethyl-3-nitrophenyl)-carbamate
Uniqueness
Ethyl N-(4,5-dimethyl-2-nitrophenyl)-carbamate is unique due to the specific positioning of the methyl and nitro groups on the phenyl ring. This structural arrangement can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C11H14N2O4 |
|---|---|
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
ethyl N-(4,5-dimethyl-2-nitrophenyl)carbamate |
InChI |
InChI=1S/C11H14N2O4/c1-4-17-11(14)12-9-5-7(2)8(3)6-10(9)13(15)16/h5-6H,4H2,1-3H3,(H,12,14) |
Clé InChI |
OYCXNZSJXKZTSI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=C(C=C(C(=C1)C)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



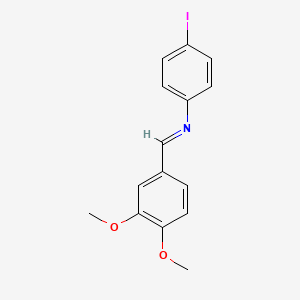
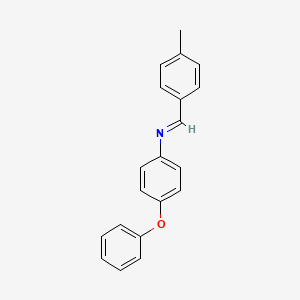
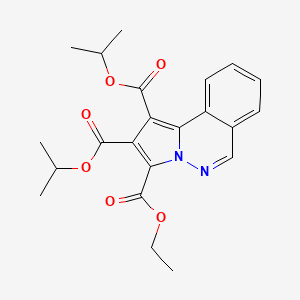
![1-Ethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate](/img/structure/B15076115.png)
![1,3-bis[2-(bromomethyl)phenyl]benzene](/img/structure/B15076124.png)
